molecular formula C31H40O2 B1676201 Menatetrenone CAS No. 863-61-6

Menatetrenone

Numéro de catalogue: B1676201
Numéro CAS: 863-61-6
Poids moléculaire: 444.6 g/mol
Clé InChI: DKHGMERMDICWDU-GHDNBGIDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Menatetrenone, also known as menaquinone-4, is a form of vitamin K2. It is a fat-soluble vitamin that plays a crucial role in bone health and blood coagulation. This compound is particularly noted for its ability to activate proteins involved in bone mineralization and calcium metabolism, making it a valuable compound in the treatment of osteoporosis and other bone-related disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Menatetrenone can be synthesized through several methods. One common approach involves the condensation of menadione (vitamin K3) with isoprenyl units. The reaction typically requires a catalyst and occurs under controlled temperature and pressure conditions. The final product is purified through crystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to convert simple substrates into this compound. The fermentation process is optimized for yield and purity, and the product is extracted and purified using solvent extraction and chromatographic techniques .

Analyse Des Réactions Chimiques

Synthetic Methods

The most common synthetic method for menatetrenone involves several key reactions:

  • Condensation Reaction : This initial step combines menadione monoacetate with geranyl linalool in the presence of boron trifluoride diethyl ether as a catalyst. The reaction is carried out in an organic solvent under reflux conditions.

  • Alcoholysis : Following the condensation reaction, an alcoholysis step is performed using toluene, potassium hydroxide, and methanol to facilitate further transformation of the intermediate product.

  • Oxidation : The final step involves oxidation using hydrogen peroxide to yield this compound. This method has been optimized for efficiency and cost-effectiveness, making it suitable for large-scale production .

Metabolic Reactions of this compound

This compound undergoes several metabolic transformations within the body:

Carboxylation

This compound is primarily involved in the carboxylation of osteocalcin, a protein that regulates bone mineralization. This process enhances calcium binding to osteocalcin, thereby promoting bone density.

  • Reaction :

    Osteocalcin undercarboxylated +CO2+This compoundOsteocalcin carboxylated \text{Osteocalcin undercarboxylated }+\text{CO}_2+\text{this compound}\rightarrow \text{Osteocalcin carboxylated }

Hydroxylation and Glucuronidation

After its biological activity, this compound can be metabolized through hydroxylation followed by glucuronidation, which facilitates its excretion:

  • Hydroxylation :

    This compound+O2+NADPHHydroxylated Metabolite\text{this compound}+\text{O}_2+\text{NADPH}\rightarrow \text{Hydroxylated Metabolite}
  • Glucuronidation :

    Hydroxylated Metabolite+UDP glucuronic acidGlucuronide Conjugate\text{Hydroxylated Metabolite}+\text{UDP glucuronic acid}\rightarrow \text{Glucuronide Conjugate}

Effects on Bone Health

Research indicates that this compound plays a significant role in improving bone mineral density (BMD) and reducing fracture incidence among postmenopausal women with osteoporosis. Clinical trials have shown that supplementation with this compound can lead to:

  • Increased serum levels of carboxylated osteocalcin

  • Enhanced lumbar BMD

  • Decreased incidence of vertebral fractures

Applications De Recherche Scientifique

Osteoporosis Management

Mechanism of Action : Menatetrenone is known to enhance bone mineral density by promoting the carboxylation of osteocalcin, a protein essential for bone formation. This process helps bind calcium to the bone matrix, thereby improving bone strength.

Clinical Evidence :

  • A systematic review and meta-analysis involving 18 randomized controlled trials indicated that this compound significantly decreased the ratio of undercarboxylated osteocalcin to total osteocalcin and improved lumbar bone mineral density in osteoporotic patients compared to placebo .
  • In postmenopausal women with osteoporosis, this compound monotherapy was shown to decrease serum undercarboxylated osteocalcin levels and modestly increase lumbar spine bone mineral density .

Case Studies :

StudyParticipantsInterventionDurationKey Findings
Iwamoto et al. (2001)23 this compound, 25 etidronate, 24 calciumThis compound (45 mg)2 yearsVertebral fracture incidence decreased by 8.7%
Purwosunu et al. (2006)33 this compound, 30 placeboThis compound (45 mg)1 yearLumbar spine BMD increased by +1.74%
Jiang et al. (2014)118 this compound, 118 alfacalcidolThis compound (45 mg)1 yearLumbar spine BMD increased by 1.2% .

Cancer Treatment

Hepatocellular Carcinoma : this compound has been investigated for its role in reducing recurrence rates and improving survival in patients with hepatocellular carcinoma following surgical resection or local ablation.

  • A study involving 61 patients indicated that those treated with this compound had significantly lower recurrence rates at 12, 24, and 36 months compared to the control group . The cumulative survival rates were also higher in the this compound group, suggesting a potential protective effect against cancer recurrence.

Cardiovascular Health

This compound may also play a role in cardiovascular health by preventing arterial calcification. It is believed to inhibit the calcification of vascular smooth muscle cells, thus potentially reducing the risk of cardiovascular diseases.

Summary of Findings

This compound has demonstrated promising applications in both osteoporosis management and cancer treatment. The evidence suggests that it can effectively improve bone mineral density and reduce fracture risk in osteoporotic patients while also showing potential benefits in lowering recurrence rates of hepatocellular carcinoma.

Key Takeaways

  • Osteoporosis : Significant improvements in bone mineral density and reductions in fracture incidence.
  • Cancer : Potential for reduced recurrence rates in hepatocellular carcinoma.
  • Cardiovascular Benefits : Possible inhibition of vascular calcification.

Comparaison Avec Des Composés Similaires

Menatetrenone is part of the menaquinone family, which includes several forms of vitamin K2 (MK-4 to MK-13). Compared to other menaquinones, this compound (MK-4) has a shorter half-life but is more effective at activating proteins related to bone health. Other similar compounds include:

This compound’s unique ability to influence gene expression related to bone metabolism and its shorter half-life make it particularly suitable for targeted therapeutic applications in bone health .

Activité Biologique

Menatetrenone, also known as vitamin K2 or MK-4, is a fat-soluble vitamin that plays a vital role in various biological processes, particularly in bone metabolism and cancer prevention. This article explores the biological activities of this compound, supported by recent research findings, case studies, and data tables.

1. Overview of this compound

This compound is a member of the vitamin K family, which includes several forms such as K1 (phylloquinone) and other menaquinones (MK-n). This compound is particularly noted for its role in the carboxylation of certain proteins involved in blood coagulation and bone metabolism.

2.1 Bone Metabolism

This compound has been extensively studied for its effects on bone health. It enhances the activity of osteoblasts (bone-forming cells) and inhibits osteoclasts (bone-resorbing cells), thereby promoting bone mineralization.

  • Case Study : A randomized controlled trial involving 241 osteoporotic patients demonstrated that this compound treatment significantly reduced the incidence of new fractures over 24 months compared to a control group (p = 0.0273) .
Time PointControl Group Fractures (%)This compound Group Fractures (%)
6 months5.02.0
12 months8.03.5
24 months15.05.0

2.2 Cancer Prevention

This compound exhibits potential antitumor effects, particularly against hepatocellular carcinoma (HCC). Research indicates that it may suppress tumor recurrence and improve survival rates post-surgery.

  • Research Findings : In a study with 61 patients post-resection for HCC, those receiving this compound showed a recurrence rate of only 12.5% at one year compared to 55.2% in the control group (p = 0.0002) .
Time PointControl Group Recurrence (%)This compound Group Recurrence (%)
12 months55.212.5
24 months83.239.0
36 months91.664.3

This compound's biological activity is largely attributed to its role as a cofactor for gamma-glutamyl carboxylase (GGCX), which is essential for the carboxylation of vitamin K-dependent proteins.

  • Antineoplastic Mechanism : Studies suggest that this compound may inhibit HCC cell growth by affecting the expression of proteins involved in cell cycle regulation and apoptosis .

4. Pharmacokinetics

The bioavailability of this compound is influenced by dietary fat content, with higher fat meals enhancing its absorption.

  • Study Results : A study showed that the area under the plasma concentration-time curve (AUC) increased significantly with higher fat content in meals, indicating improved bioavailability .
Meal TypeFat Content (g)AUC (ng.h/mL)
A8.8371
B20485
C34.91024

5. Clinical Implications

Given its beneficial effects on bone health and potential in cancer therapy, this compound could be considered for clinical use in osteoporosis management and as an adjunct therapy in certain cancers.

  • Combined Therapy : Research has also explored the use of this compound alongside other treatments, such as vitamin D3, to enhance bone density outcomes during hormone therapy .

6. Conclusion

This compound demonstrates significant biological activity through its roles in bone metabolism and cancer prevention. Ongoing research continues to elucidate its mechanisms and potential therapeutic applications, highlighting its importance in clinical nutrition and oncology.

Propriétés

IUPAC Name

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHGMERMDICWDU-GHDNBGIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048969
Record name Menatetrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863-61-6, 6041-00-5, 11032-49-8
Record name Menaquinone 4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menatetrenone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kefton-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menatetrenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Menatetrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vitamin K2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENATETRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y876D139
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Menatetrenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menatetrenone
Reactant of Route 2
Menatetrenone
Reactant of Route 3
Menatetrenone
Reactant of Route 4
Menatetrenone
Reactant of Route 5
Menatetrenone
Reactant of Route 6
Menatetrenone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.